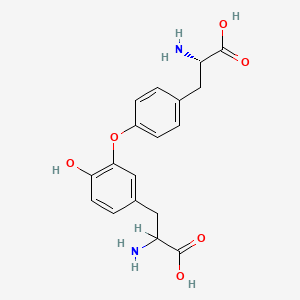
Isodityrosine
Übersicht
Beschreibung
Isodityrosine is a new cross-linking amino acid from plant cell-wall glycoprotein.
Wissenschaftliche Forschungsanwendungen
Synthesis of Isodityrosine
The synthesis of this compound typically involves the coupling of tyrosine derivatives through various chemical reactions. Recent advancements have highlighted several effective synthetic routes:
- Palladium-Catalyzed Reactions : A notable method involves palladium-catalyzed monoarylation of β-methyl C(sp³)–H of alanine derivatives, leading to the generation of this compound derivatives. This method allows for the introduction of diverse functional groups, enhancing the structural variety of synthesized compounds .
- Copper-Catalyzed Coupling : Another approach utilizes a CuI/N,N-dimethylglycine-catalyzed coupling reaction with DOPA derivatives, facilitating the formation of diaryl ethers and this compound derivatives. This method is particularly advantageous for drug development due to its efficiency and compatibility with various substrates .
Biological Significance
This compound plays a crucial role in biological systems, particularly in plant cell walls:
- Cross-Linking Agent : It is identified as an inter-polypeptide cross-linking amino acid within plant cell-wall glycoproteins. This cross-linking contributes to the structural integrity and insolubility of plant cell walls, making this compound essential for maintaining plant rigidity and protection against pathogens .
- Photoprotective Functions : Research on algae such as Chlamydomonas nivalis indicates that this compound may be involved in photoprotective mechanisms, helping organisms adapt to extreme environmental conditions by stabilizing proteins and cellular structures under stress .
Applications in Drug Development
The unique properties of this compound derivatives make them promising candidates in pharmaceutical research:
- Antibiotic Synthesis : this compound has been incorporated into the synthesis of antibiotics like vancomycin. Its structural features enhance the efficacy of these compounds against resistant bacterial strains .
- Biologically Active Compounds : The ability to modify this compound derivatives allows researchers to explore their potential as biologically active agents. Studies are ongoing to assess their impact on physicochemical properties and biological activities, which could lead to new therapeutic applications .
Material Science Applications
This compound's cross-linking ability extends its utility beyond biological systems:
- Biomaterials Development : The incorporation of this compound into biomaterials can improve mechanical properties and stability. Its use in hydrogels and other polymeric materials is being investigated for applications in tissue engineering and regenerative medicine.
- Nanocomposite Materials : Research has shown that this compound can enhance the performance of nanocomposite materials by providing additional cross-linking points, improving their mechanical strength and thermal stability.
Case Studies
Several studies illustrate the applications and significance of this compound:
Eigenschaften
CAS-Nummer |
83118-65-4 |
|---|---|
Molekularformel |
C18H20N2O6 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[4-[5-(2-amino-2-carboxyethyl)-2-hydroxyphenoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C18H20N2O6/c19-13(17(22)23)7-10-1-4-12(5-2-10)26-16-9-11(3-6-15(16)21)8-14(20)18(24)25/h1-6,9,13-14,21H,7-8,19-20H2,(H,22,23)(H,24,25)/t13-,14?/m0/s1 |
InChI-Schlüssel |
FWZXNPNHUWFOCM-LSLKUGRBSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC2=C(C=CC(=C2)CC(C(=O)O)N)O |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC2=C(C=CC(=C2)CC(C(=O)O)N)O |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC2=C(C=CC(=C2)CC(C(=O)O)N)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
882-23-5 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Isodityrosine; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















